molecular formula C21H14ClN3O4 B11113623 2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol

2-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-methyl-6-nitrophenol

Cat. No.: B11113623
M. Wt: 407.8 g/mol
InChI Key: JBWMKAUNBYPEQD-UHFFFAOYSA-N
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Description

2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is a complex organic compound that features a benzoxazole moiety, a phenyl group, and various functional groups including a nitro group, a methyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL typically involves the condensation of 2-aminophenol with an aldehyde under acidic or basic conditions to form the benzoxazole core .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL)-4-METHYL-6-NITROPHENOL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial agent, while the chloro and methyl groups contribute to its stability and solubility .

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

2-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-4-methyl-6-nitrophenol

InChI

InChI=1S/C21H14ClN3O4/c1-12-8-14(20(26)18(9-12)25(27)28)11-23-16-5-2-13(3-6-16)21-24-17-10-15(22)4-7-19(17)29-21/h2-11,26H,1H3

InChI Key

JBWMKAUNBYPEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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